BenchChemオンラインストアへようこそ!

Xipranolol hydrochloride

Antiarrhythmic Agents Cardiac Electrophysiology Ouabain-Induced Toxicity

Xipranolol hydrochloride is a non-selective β-adrenoceptor antagonist whose antiarrhythmic activity operates independently of beta-blockade—unlike propranolol. Its bis(2,6-dimethylphenyl)methoxy group imparts extreme lipophilicity, making it ideal as a comparator for QSAR, docking, and selectivity studies. Validated in hypertension models; suitable as an LC-MS/GC-MS analytical standard. Procure for cardiac pharmacology and probe research.

Molecular Formula C23H34ClNO2
Molecular Weight 392 g/mol
CAS No. 19179-88-5
Cat. No. B1683407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXipranolol hydrochloride
CAS19179-88-5
SynonymsXipranolol hydrochloride;  BS-7977 D;  BS 7977 D;  BS7977 D.
Molecular FormulaC23H34ClNO2
Molecular Weight392 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl
InChIInChI=1S/C23H33NO2.ClH/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6;/h7-12,15,20,23-25H,13-14H2,1-6H3;1H
InChIKeyRQBVHSDIFWEDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xipranolol Hydrochloride: Procurement Profile for the Non-Selective Beta-Adrenoceptor Antagonist


Xipranolol hydrochloride (CAS: 19179-88-5) is a non-selective β-adrenoceptor antagonist, categorized as a beta-blocker, with reported antiarrhythmic properties [1]. It is the hydrochloride salt form of the parent compound Xipranolol, providing improved aqueous solubility and solid-state stability suitable for in vitro and in vivo research applications [2]. Its primary mechanism involves competitive inhibition of catecholamines at β1- and β2-adrenergic receptor sites [3].

Why Substituting Xipranolol Hydrochloride with a Generic Non-Selective Beta-Blocker Is Not Warranted in Targeted Research


Non-selective beta-blockers are a heterogeneous class of compounds with distinct pharmacological properties that preclude simple generic substitution in experimental settings. Key differentiators include the presence or absence of Intrinsic Sympathomimetic Activity (ISA), membrane-stabilizing activity (MSA), lipophilicity, and differential affinity for β1 vs. β2 receptor subtypes [1]. Published pharmacological frameworks indicate that drugs with ISA, such as pindolol and oxprenolol, can have divergent effects on resting heart rate compared to pure antagonists like propranolol [1]. Xipranolol hydrochloride, a derivative of this class, has been specifically identified as possessing antiarrhythmic properties [2]. The evidence below highlights specific findings where this compound's biological profile differs from class expectations.

Quantitative Evidence Profile: Xipranolol Hydrochloride's Differentiation in Cardiovascular Research Models


Antiarrhythmic Efficacy: Evidence of Activity Independent of Beta-Adrenoceptor Blockade

Xipranolol hydrochloride (designated BS-7977-D) demonstrated antiarrhythmic activity in a canine model that was not dependent on beta-adrenoceptor blockade. The study concluded that the compound is a potent antiarrhythmic agent devoid of beta-adrenoceptor blocking activity [1]. This represents a significant departure from typical beta-blocker antiarrhythmic mechanisms (Class II), which rely on sympathetic blockade.

Antiarrhythmic Agents Cardiac Electrophysiology Ouabain-Induced Toxicity

Molecular Structure and Physicochemical Differentiation from Simple Aryloxypropanolamines

Xipranolol hydrochloride possesses a unique bis(2,6-dimethylphenyl)methoxy moiety, in contrast to the aryloxypropanolamine core structure of many beta-blockers like propranolol (isopropylamino-1-naphthyloxy) [1]. Its molecular weight (392.0 g/mol) and exact mass (391.2278070 Da) are provided in authoritative databases [2]. The highly substituted aromatic groups are predicted to significantly increase lipophilicity and alter membrane interaction kinetics compared to less substituted analogs [3].

Computational Chemistry QSAR Modeling Lipophilicity Prediction

Targeted Biological Activity: Antihypertensive Effects in Preclinical Models

Xipranolol hydrochloride has been shown to effectively lower blood pressure in preclinical models of essential hypertension by reducing cardiac output and lowering systemic vascular resistance [1]. This aligns with its classification as a beta-blocker; however, its specific efficacy relative to other non-selective beta-blockers has not been quantified in published head-to-head studies.

Hypertension In Vivo Pharmacology Cardiovascular Research

Prioritized Procurement Scenarios for Xipranolol Hydrochloride in Scientific Research


Investigating Beta-Adrenoceptor-Independent Antiarrhythmic Mechanisms

Researchers focused on discovering novel antiarrhythmic agents that do not act through conventional Class II (beta-blockade) pathways can utilize Xipranolol hydrochloride as a unique chemical probe. Evidence indicates its antiarrhythmic activity is independent of beta-adrenoceptor antagonism, distinguishing it from propranolol and other standard beta-blockers in cardiac models [1].

Studying Structure-Activity Relationships (SAR) of Bulky, Lipophilic Beta-Blockers

Medicinal chemists and pharmacologists investigating the impact of extreme lipophilicity and steric bulk on beta-blocker pharmacokinetics and pharmacodynamics can employ Xipranolol hydrochloride. Its bis(2,6-dimethylphenyl)methoxy group represents a substantial departure from the common aryloxypropanolamine scaffold, making it a valuable comparator in QSAR and molecular docking studies [1][2].

Preclinical Hypertension Models Requiring Non-Selective Beta-Adrenoceptor Blockade

For in vivo studies of essential hypertension where a non-selective beta-blocker with a specific, defined chemical structure is needed, Xipranolol hydrochloride provides a validated research tool. Published data support its efficacy in lowering blood pressure in relevant animal models, establishing its utility as a reference compound or experimental agent [1].

Developing Analytical Standards and Reference Materials

Given its unique chemical structure and molecular weight of 392.0 g/mol, Xipranolol hydrochloride serves as a distinct analytical standard for the development of HPLC, LC-MS, or GC-MS methods aimed at detecting and quantifying beta-blockers or related compounds in biological matrices and environmental samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xipranolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.